2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a benzothiadiazine core with 1,1,3-trioxo functionalization, a 3-methoxyphenyl substituent at position 2, and an acetamide group linked to a p-methylbenzyl moiety. The benzothiadiazine scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-17-10-12-18(13-11-17)15-25-23(28)16-26-21-8-3-4-9-22(21)33(30,31)27(24(26)29)19-6-5-7-20(14-19)32-2/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNIIZXEINPEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Pharmacological and Physicochemical Properties
- However, the absence of strong electron-withdrawing groups (e.g., -CF₃) could lower enzymatic inhibition potency relative to ’s compounds .
- ’s Pyrido-Thiadiazine Analog : The fused pyridine ring may enhance planar stacking with hydrophobic enzyme pockets, improving target engagement but possibly reducing solubility .
Future Research Directions
Structure-Activity Relationship (SAR) Studies : Systematically modify the benzothiadiazine core (e.g., introducing halogens or sulfonyl groups) to optimize potency and selectivity .
Pharmacokinetic Profiling : Compare metabolic stability and bioavailability with ’s trifluoromethyl derivatives to assess the impact of the methoxy group .
Target Identification : Conduct molecular docking studies against COX-2, kinases, or bacterial enzymes to predict therapeutic applications .
Synthetic Scalability : Optimize multi-step synthesis routes (e.g., cyclocondensation, amide coupling) for high yield and purity, as suggested in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
